molecular formula C9H11ClO2S B8031394 Benzene, 1-chloro-4-(propylsulfonyl)- CAS No. 101167-08-2

Benzene, 1-chloro-4-(propylsulfonyl)-

Cat. No. B8031394
CAS RN: 101167-08-2
M. Wt: 218.70 g/mol
InChI Key: JUTHAQSZBVIJPB-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(propylsulfonyl)- is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-chloro-4-(propylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-chloro-4-(propylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystallographic Studies : The molecular structure of compounds similar to Benzene, 1-chloro-4-(propylsulfonyl)- has been analyzed through crystallographic studies. For example, a compound with the structure C19H12Cl2N2O5S3 has been studied, revealing specific angles and hydrogen bonding patterns (Rizzoli, Vicini, & Incerti, 2009).

  • Electrochemical Properties : Research has been conducted on the electrochemical properties of benzene-disulfonylchlorides and their derivatives, focusing on their half-wave potentials and the products obtained from electroreductive spaltung (Horner & Schmitt, 1982).

  • Chlorination of Activated Arenes : N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) has been used for chlorinating various activated arenes and heterocycles. This reagent is noted for its eco-friendly properties and its ability to produce important industrial chemicals like chloroxylenol (Misal et al., 2020).

  • Catalysis in Organic Synthesis : Sulfonic acid derivatives of benzene have been used as catalysts in organic synthesis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been employed in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).

  • Ionic Liquids in Sulfonylation : Ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have been used for Friedel-Crafts sulfonylation of benzene, demonstrating enhanced reactivity and yield (Nara, Harjani, & Salunkhe, 2001).

  • Partition Coefficient Studies : The partition coefficients of compounds like chlorsulfuron (2-Chloro-N- [[ (4-methoxy, 6-methyl) - 1,3,5- triazin - 2 -yl) amino] carbonyl ] benzene sulfonamide) have been measured to understand their behavior in different environments (Ribó, 1988).

properties

IUPAC Name

1-chloro-4-propylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTHAQSZBVIJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610316
Record name 1-Chloro-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101167-08-2
Record name 1-Chloro-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 105, starting from 4-chlorothiophenol (Aldrich) and 1-iodopropane, the title compound was obtained as an oil which solidified upon standing in 82% yield after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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